molecular formula C9H10O4 B1294339 3-Methoxyphenoxyacetic acid CAS No. 2088-24-6

3-Methoxyphenoxyacetic acid

Cat. No. B1294339
CAS RN: 2088-24-6
M. Wt: 182.17 g/mol
InChI Key: AHDPQRIYMMZJTF-UHFFFAOYSA-N
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Patent
US08859780B2

Procedure details

A suspension of phenylenediamine (15.12 g, 0.14 mol) and 3-methoxyphenoxyacetic acid (25.5 g, 0.14 mol) in 4M HCl (150 mL) was refluxed overnight under Ar. The reaction mixture was cooled in an ice bath. The solid was collected and washed with cold H2O (200 mL). To the solid was added CH2Cl2 (150 mL) and saturated NaHCO3 (150 mL). After stirring for 1 hr, the organic phase was separated, washed with brine (75 mL), filtered through phase separation filter paper and concentrated in vacuo to give 32.7 g (92%) of 51 as an oil which solidified. The HPLC analysis showed a purity of 98%. 1H NMR (60 MHz, CDCl3): δ 10.0 (br s, 1H), 6.3-7.9 (m, 8H), 5.0 (s, 2H), 3.7 (s, 3H) ppm.
Quantity
15.12 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH:19]=[CH:20][CH:21]=1)[O:14][CH2:15][C:16](O)=O>Cl>[N:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[NH:8][C:16]=1[CH2:15][O:14][C:13]1[CH:19]=[CH:20][CH:21]=[C:11]([O:10][CH3:9])[CH:12]=1

Inputs

Step One
Name
Quantity
15.12 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
25.5 g
Type
reactant
Smiles
COC=1C=C(OCC(=O)O)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight under Ar
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with cold H2O (200 mL)
ADDITION
Type
ADDITION
Details
To the solid was added CH2Cl2 (150 mL) and saturated NaHCO3 (150 mL)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with brine (75 mL)
FILTRATION
Type
FILTRATION
Details
filtered through phase separation
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)COC2=CC(=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.